2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a pyrazinylamino group, and an azetidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as methyl iodide, under basic conditions to form 4-chlorophenyl methyl ether.
Azetidinyl Group Introduction: The next step is the formation of the azetidinyl moiety, which can be achieved by reacting an azetidine derivative with a suitable halogenated precursor.
Coupling with Pyrazinylamino Group: The final step involves coupling the azetidinyl intermediate with a pyrazinylamine derivative under conditions that promote nucleophilic substitution, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazinylamino group, potentially converting it to a pyrazinylamine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazinylamines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-2-ylamino)azetidin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(4-Chlorophenoxy)-2-methyl-1-(3-(quinolin-2-ylamino)azetidin-1-yl)propan-1-one: Contains a quinoline ring, offering different electronic properties.
2-(4-Chlorophenoxy)-2-methyl-1-(3-(benzimidazol-2-ylamino)azetidin-1-yl)propan-1-one: Features a benzimidazole ring, which may affect its biological activity.
Uniqueness
The uniqueness of 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazine ring, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)22-10-13(11-22)21-15-9-19-7-8-20-15/h3-9,13H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFXCOKNDEBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)NC2=NC=CN=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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